Fenticonazole

Vulvovaginal candidiasis Single-dose therapy Mycological cure rate

Fenticonazole nitrate offers unique dual antifungal-antibacterial coverage, enabling monotherapy for mixed Candida-bacterial infections. Clinically proven 92% mycological clearance with a single 600 mg ovule—outperforming multi-day clotrimazole. Negligible systemic absorption (<0.4 mg/kg) eliminates DDI risks, making it ideal for formularies treating superficial mycoses, mixed vaginitis, and patients where systemic azoles are contraindicated. Available as ≥98% pure white crystalline powder (nitrate salt, CAS 73151-29-8).

Molecular Formula C24H20Cl2N2OS
Molecular Weight 455.4 g/mol
CAS No. 72479-26-6
Cat. No. B042410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenticonazole
CAS72479-26-6
Synonyms1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole_x000B_Nitrate-d9;  Falvin-d9;  Feniconazole Nitrate-d9;  Fenticonazole Nitrate-d9;  Fentiderm-d9;  Lomexin Nitrate-d9;  REC 15-1476-d9; 
Molecular FormulaC24H20Cl2N2OS
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2
InChIKeyZCJYUTQZBAIHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenticonazole (CAS 72479-26-6): Procurement-Ready Evidence for Topical Antifungal Product Selection


Fenticonazole (CAS 72479-26-6) is an imidazole derivative antifungal agent with a broad spectrum of antimycotic activity against dermatophytes, yeasts, and dimorphic fungi, primarily administered as topical cream, vaginal ovule, or spray formulations [1]. The compound is available as the nitrate salt (CAS 73151-29-8) and is characterized by a molecular weight of 455.40 g/mol, melting point 136°C, pKa 6.54, and water solubility of <0.1 mg/mL at 20°C [1]. Fenticonazole nitrate is an odorless, white crystalline powder with ethanol solubility of 30 mg/mL and chloroform solubility of 300 mg/mL at 20°C [1].

Why Generic Substitution of Fenticonazole with Other Topical Imidazoles Lacks Scientific Justification


Topical imidazole antifungals cannot be considered interchangeable despite shared class membership. Fenticonazole demonstrates a unique triple mechanism of action distinct from clotrimazole and miconazole, comprising inhibition of Candida albicans secretory aspartic proteinase production, damage to the fungal cytoplasmic membrane, and blockade of cytochrome oxidases and peroxidases [1]. Furthermore, fenticonazole exhibits substantive in vitro antibacterial activity against Gram-positive organisms associated with superinfected fungal infections (Staphylococcus aureus, Streptococcus spp.) and against bacterial vaginosis-associated pathogens (Gardnerella vaginalis, Mobiluncus spp.)—a property not uniformly shared across all topical imidazoles [2]. Pharmacokinetically, fenticonazole demonstrates negligible vaginal absorption, with systemic exposure of only approximately 0.4 mg/kg following intravaginal administration of 1000 mg [3], eliminating systemic drug-drug interaction concerns that may arise with oral azole alternatives. The following quantitative evidence establishes the case-specific differentiation required for informed procurement decisions.

Fenticonazole Comparative Evidence Matrix: Quantitative Differentiation Data for Scientific Selection


Single-Dose 600 mg Fenticonazole Ovule Achieves Comparable Mycological Clearance to Multi-Day Clotrimazole Regimens

In a randomized controlled trial of 153 patients with symptomatic vaginal candidiasis confirmed by mycological tests, single-dose fenticonazole 600 mg vaginal ovule achieved a 92% mycological clearance rate at 7 days compared to 88.5% for single-dose clotrimazole 500 mg vaginal tablet [1]. A separate 2023 study comparing single-dose fenticonazole ovule versus six-day clotrimazole vaginal tablet regimen demonstrated statistically significant improvement in symptoms and satisfaction score in the fenticonazole single-dose group compared to the clotrimazole multi-day group [2]. This establishes fenticonazole as a single-dose therapeutic option with outcomes at least equivalent to regimens requiring multiple days of administration.

Vulvovaginal candidiasis Single-dose therapy Mycological cure rate

Fenticonazole Demonstrates 100% Mycological Response in Pityriasis Versicolor and 96.3% in Tinea Infections

A large open-label study (n = 760) evaluating fenticonazole 2% cream, spray, and powder formulations reported a 100% mycological response rate in patients with pityriasis versicolor, 96.3% in those with tinea infections, and 95.2% in patients with cutaneous Candida infections [1]. Comparative clinical studies indicate that fenticonazole administered once or twice daily is at least as effective as six different topical antimycotics including miconazole, clotrimazole, econazole, bifonazole, naftifine, and ciclopiroxolamine in the treatment of superficial mycoses of the skin [1]. The overall incidence of adverse events was <5% and rarely resulted in treatment discontinuation [1].

Dermatophytosis Pityriasis versicolor Topical antifungal efficacy

Fenticonazole Exhibits In Vitro Antibacterial Activity Against BV-Associated Pathogens Including Gardnerella vaginalis and Mobiluncus spp.

In a comparative in vitro study assessing the antibacterial activity of fenticonazole against 177 bacterial strains, fenticonazole, clotrimazole, and miconazole all demonstrated high susceptibility against bacterial vaginosis-associated isolates including the Bacteroides melaninogenicus-B. oralis group, Gardnerella vaginalis, Mobiluncus spp., and anaerobic Gram-positive cocci [1]. However, Bacteroides spp. not associated with BV, Bacteroides ureolyticus, and the Bacteroides fragilis group were resistant to the imidazoles but susceptible to metronidazole [1]. Among skin bacteria, Staphylococcus aureus, coryneforms, and streptococci were highly susceptible to the imidazoles, while Staphylococcus epidermidis strains were generally resistant [1].

Bacterial vaginosis Mixed vaginal infections Antibacterial spectrum

Fenticonazole Reduces Candida albicans Virulence Enzyme Secretion in Contrast to Econazole

In a direct comparative study evaluating the effect of fenticonazole and econazole on secretory aspartic proteinase of Candida albicans, both antigenic and enzymatic assays demonstrated that fenticonazole, in contrast to econazole, greatly reduces the production of this virulence enzyme by stationary-phase C. albicans [1]. This inhibitory effect was specific and was not mediated by the inhibition of fungal growth [1]. The reduction of secretory aspartic proteinase production represents a mechanistic differentiation from econazole that may impact pathogen virulence attenuation independent of direct fungistatic activity.

Secretory aspartic proteinase Candida albicans virulence Antifungal mechanism

Fenticonazole Demonstrates 100% Clinical Efficacy in Vaginal Candidiasis Compared to 97.5% for Miconazole

In a head-to-head comparative study evaluating intravaginal fenticonazole 200 mg versus miconazole 400 mg for the treatment of mycotic vulvovaginitis, clinical efficacy measured as symptom relief was considered satisfactory in 100% (40/40) of cases in the fenticonazole group and 97.5% (39/40) in the miconazole group at study completion [1]. The study concluded that both drugs are equally efficient in treating signs and symptoms of the infection as well as equally effective in the microbiological elimination of the causative agents [1]. For cutaneous fungal infections, a randomized double-blind trial of fenticonazole 2% cream versus miconazole 2% cream demonstrated fenticonazole to be at least as efficacious as miconazole, with no statistically significant differences between treatments; trends in results suggested fenticonazole may be more efficacious particularly regarding elimination of laboratory evidence of persistent fungal infection [2].

Vulvovaginal candidiasis Clinical efficacy Head-to-head comparison

Fenticonazole Demonstrates Negligible Vaginal Absorption with Systemic Exposure Limited to ~0.4 mg/kg

Pharmacokinetic studies in humans have established that systemic absorption of fenticonazole nitrate after vaginal administration is negligible [1]. Following vaginal administration of fenticonazole nitrate 1000 mg, the maximum amount absorbed corresponds to an exposure of approximately 0.4 mg/kg of fenticonazole nitrate (for a subject weighing 50 kg), and the vaginal administration of one ovule containing 1000 mg of fenticonazole nitrate appears to be devoid of risk for patients [2]. Pharmacokinetic studies have revealed no transcutaneous absorption either in humans or in animals and very low vaginal absorption [1]. This minimal systemic exposure profile distinguishes topical fenticonazole from oral azole alternatives that carry systemic drug-drug interaction and hepatotoxicity monitoring requirements.

Vaginal pharmacokinetics Systemic absorption Topical safety

Fenticonazole Procurement Scenarios: Evidence-Driven Applications Based on Comparative Differentiation


Single-Dose Vulvovaginal Candidiasis Treatment Programs

For clinical programs or formularies requiring single-dose vulvovaginal candidiasis therapy, fenticonazole 600 mg vaginal ovule provides 92% mycological clearance at 7 days—numerically higher than clotrimazole 500 mg single-dose (88.5%)—with the convenience of one-time administration versus multi-day regimens [5][6]. This scenario is particularly relevant for procurement in settings where patient adherence to multi-day vaginal therapy is challenging. The negligible systemic absorption (<0.4 mg/kg) eliminates the requirement for systemic safety monitoring [3]. Single-dose fenticonazole treatment was statistically significant for improvement in symptoms and satisfaction score compared to six-day clotrimazole treatment [6].

Mixed Vaginal Infections Requiring Dual Antifungal-Antibacterial Coverage

For treatment of vaginal discharge where mixed infection (Candida plus bacterial vaginosis-associated organisms) is suspected or confirmed, fenticonazole provides monotherapy coverage for both fungal and relevant bacterial pathogens. In vitro data demonstrate high susceptibility of Gardnerella vaginalis and Mobiluncus spp. to fenticonazole at therapeutically achievable vaginal concentrations [5]. This dual-spectrum activity may reduce the need for adjunctive antibacterial agents such as metronidazole, which demonstrates variable activity against G. vaginalis and Mobiluncus spp. [5]. Procurement decisions for mixed-infection treatment protocols can favor fenticonazole as a single-agent solution.

Broad-Spectrum Dermatological Antifungal Formulary Inclusion

For dermatology formularies requiring a topical antifungal with demonstrated efficacy across multiple superficial mycosis indications, fenticonazole 2% cream, spray, or powder provides mycological response rates of 100% in pityriasis versicolor, 96.3% in tinea infections, and 95.2% in cutaneous candidiasis from a large 760-patient study [5]. Fenticonazole is at least as effective as six comparator topical antimycotics (miconazole, clotrimazole, econazole, bifonazole, naftifine, and ciclopiroxolamine) with an adverse event incidence below 5% [5]. This evidence supports formulary inclusion as a first-line topical agent with minimal procurement of multiple alternative agents.

Low Systemic Exposure Topical Antifungal for Special Populations

For patient populations where systemic azole exposure is contraindicated or undesirable (including pregnant or breastfeeding individuals, patients with hepatic impairment, or those on interacting CYP450-metabolized medications), fenticonazole offers a topical alternative with negligible systemic absorption [5]. Pharmacokinetic studies confirm that following 1000 mg vaginal administration, maximum systemic exposure is approximately 0.4 mg/kg, and no transcutaneous absorption has been detected in humans or animals [6]. This safety profile supports procurement for special population protocols where oral fluconazole (bioavailability >90%) or other systemic azoles are contraindicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenticonazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.